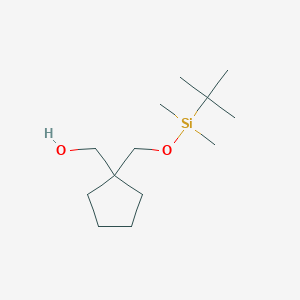

![molecular formula C16H20BNO3S B1403389 [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol CAS No. 2096997-09-8](/img/structure/B1403389.png)

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol

Übersicht

Beschreibung

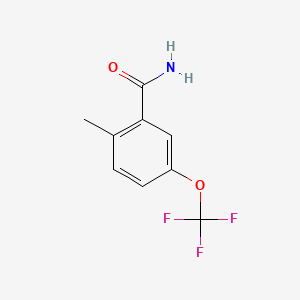

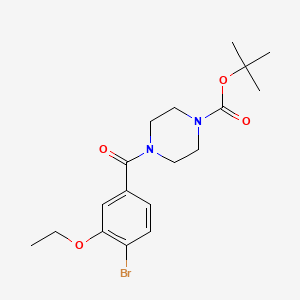

“[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol” is a chemical compound that is related to the class of compounds known as boronic acids and derivatives . It is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .

Synthesis Analysis

The synthesis of this compound involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further attached to a thiazol-2-yl-methanol group . The boronic acid group is part of a 1,3,2-dioxaborolane ring, which also contains two methyl groups .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.396 (lit.), a boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

Compounds with the tetramethyl-[1,3,2]dioxaborolan moiety are synthesized through multi-step substitution reactions, confirmed via FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are optimized using density functional theory (DFT), which shows consistency with crystal structures determined by single-crystal X-ray diffraction. This comprehensive analysis sheds light on the conformational and electrostatic properties of these compounds, indicating their stability and potential for further functionalization (Huang et al., 2021).

Semiconducting Polymers

The dioxaborolane moiety is utilized in the development of high-performance semiconducting polymers. For instance, derivatives like 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazoles are prepared via direct borylation and employed in donor-acceptor copolymers, showcasing their role in advancing semiconductor technology (Kawashima et al., 2013).

Organic Electronics

These borylated compounds are integral in the design and synthesis of organic electronic materials. The introduction of the tetramethyl-[1,3,2]dioxaborolan unit into polymers leads to materials with unique electronic properties, such as enhanced luminescence or altered electronic band gaps. This has implications for developing new electronic devices, including light-emitting diodes and photovoltaic cells (Zhu et al., 2007).

Sensor Applications

Modifications of the tetramethyl-[1,3,2]dioxaborolan moiety have led to the development of sensors, particularly for detecting hazardous materials. The introduction of functional groups that facilitate fast deboronation in the presence of specific analytes, like hydrogen peroxide vapor, demonstrates the potential of these compounds in creating highly sensitive and selective detection systems (Fu et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)12-7-5-6-11(10-12)13(19)14-18-8-9-22-14/h5-10,13,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJNJUOLYFDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=NC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)

![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)